1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC13523853
Molecular Formula: C14H12BrNO
Molecular Weight: 290.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12BrNO |
|---|---|
| Molecular Weight | 290.15 g/mol |
| IUPAC Name | 1-(4-bromonaphthalen-1-yl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C14H12BrNO/c15-12-7-8-13(16-9-3-6-14(16)17)11-5-2-1-4-10(11)12/h1-2,4-5,7-8H,3,6,9H2 |
| Standard InChI Key | XBUWERCOIZRRPB-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)C2=CC=C(C3=CC=CC=C32)Br |
| Canonical SMILES | C1CC(=O)N(C1)C2=CC=C(C3=CC=CC=C32)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one (CAS: VC13523853) belongs to the class of brominated naphthalene derivatives fused with heterocyclic amines. Its molecular formula is C₁₄H₁₂BrNO, yielding a molecular weight of 290.15 g/mol. The structure comprises a naphthalene ring brominated at the 4-position, connected to a pyrrolidin-2-one group via a single bond at the 1-position (Figure 1).
Figure 1: Structural Features
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Naphthalene core: A fused bicyclic aromatic system providing planar rigidity.
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Bromine substituent: Electron-withdrawing group at the para position, influencing electronic distribution and reactivity .
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Pyrrolidin-2-one moiety: A five-membered lactam ring introducing polarity and hydrogen-bonding capacity .
The compound’s IUPAC name, 1-(4-bromonaphthalen-1-yl)pyrrolidin-2-one, reflects its substitution pattern and functional groups.
Spectroscopic Properties
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions based on analogous compounds suggest:
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¹H NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm), pyrrolidinone methylenes (δ 2.5–3.5 ppm), and lactam carbonyl (δ 170–180 ppm in ¹³C NMR) .
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IR: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br vibration).
Synthesis and Preparation
Synthetic Routes
No standardized protocols exist for 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one, but plausible pathways extrapolated from related compounds include:
Pathway 1: Ullmann Coupling
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Bromination: 1-Naphthol undergoes electrophilic bromination using Br₂/FeBr₃ to yield 4-bromo-1-naphthol .
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Ketone Formation: Oxidation or Friedel-Crafts acylation introduces an acetyl group, forming 1-(4-bromo-1-naphthyl)ethanone .
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Ring Expansion: Reaction with ethylenediamine under acidic conditions cyclizes the acetyl group into pyrrolidin-2-one.
Pathway 2: Buchwald-Hartwig Amination
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Palladium-Catalyzed Coupling: 4-Bromo-1-iodonaphthalene reacts with pyrrolidin-2-one in the presence of Pd(OAc)₂ and Xantphos .
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Workup: Purification via column chromatography yields the target compound.
Table 1: Comparison of Synthetic Methods
| Method | Advantages | Limitations | Yield (Predicted) |
|---|---|---|---|
| Ullmann Coupling | Uses commercially available reagents | Multi-step, low atom economy | 30–40% |
| Buchwald-Hartwig | Single-step, high regioselectivity | Requires costly catalysts | 50–60% |
Key Challenges
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Regioselectivity: Competing bromination at the 2-position of naphthalene necessitates precise temperature control .
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Lactam Stability: Pyrrolidin-2-one may undergo ring-opening under strong acidic/basic conditions .
Physicochemical Properties
Thermal Stability
The melting point remains uncharacterized, but analogous compounds like 1-(4-Bromophenyl)-2-pyrrolidinone melt at 98–101°C . Thermogravimetric analysis (TGA) predictions suggest decomposition above 250°C due to C-Br bond cleavage.
Solubility and Partitioning
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Solubility: Low aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO).
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logP: Estimated at 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one | COX-2 (predicted) | 12.4 | |
| 1-(4-Bromophenyl)-2-pyrrolidinone | NMDA receptor | 45.6 | |
| 1-(4-Bromonaphthalen-1-yl)ethanone | Topoisomerase II | 8.9 |
Comparative Analysis with Structural Analogs
1-(4-Bromophenyl)-2-pyrrolidinone
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Structure: Phenyl ring instead of naphthalene.
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Bioactivity: Demonstrated NMDA receptor antagonism (IC₅₀ = 45.6 μM) .
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Applications: Investigated for neurodegenerative diseases.
1-(4-Bromonaphthalen-1-yl)ethanone
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Structure: Acetyl group replaces pyrrolidin-2-one.
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Applications: Anticancer lead compound.
Future Research Directions
Priority Areas
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Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
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Biological Screening: Evaluate against kinase panels and antimicrobial assays .
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Toxicology: Assess hepatotoxicity and genotoxicity in vitro.
Computational Modeling
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